molecular formula C18H18N2O6 B2536378 4-(2,4-dimethoxybenzyl)-7-nitro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one CAS No. 1172231-44-5

4-(2,4-dimethoxybenzyl)-7-nitro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one

Cat. No.: B2536378
CAS No.: 1172231-44-5
M. Wt: 358.35
InChI Key: SNYRVWIKQHUWLW-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxybenzyl)-7-nitro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one core structure is a privileged framework that has been successfully utilized in the development of potent and selective inhibitors for various biologically important targets . Researchers are particularly interested in derivatives of this core for probing kinase signaling pathways, as closely related analogs have demonstrated potent activity against ROCK kinases for glaucoma research and high selectivity for TNIK (Traf2- and Nck-interacting kinase) in the context of colorectal cancer studies . Furthermore, structural analogs featuring a 2,4-dimethoxybenzyl substitution have shown promising utility in oncology research as WDR5 (WD repeat-containing protein 5) inhibitors, which are considered a high-profile target for anti-cancer therapeutic discovery against both solid and hematological malignancies . The specific incorporation of a 7-nitro substituent on the benzoxazepinone scaffold is anticipated to modulate the electronic properties and binding characteristics of the molecule, making it a valuable chemical probe for structure-activity relationship (SAR) studies. This compound is intended For Research Use Only and is a key intermediate for scientists engaged in hit-to-lead optimization, kinase inhibitor development, and exploratory cancer research.

Properties

IUPAC Name

4-[(2,4-dimethoxyphenyl)methyl]-7-nitro-2,3-dihydro-1,4-benzoxazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6/c1-24-14-5-3-12(17(10-14)25-2)11-19-7-8-26-16-6-4-13(20(22)23)9-15(16)18(19)21/h3-6,9-10H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYRVWIKQHUWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCOC3=C(C2=O)C=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethoxybenzyl)-7-nitro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at position 7 undergoes selective reduction under catalytic or stoichiometric conditions:

Conditions Reagents/Catalysts Product Yield Source
HydrogenationH₂/Pd-C, EtOH7-amino derivative with intact dimethoxybenzyl and oxazepine rings58%
Tin-mediated reductionSnCl₂, HCl, EtOH, reflux7-amino intermediate (further functionalized via acetylation or alkylation)96%

Key Findings :

  • Reduction with SnCl₂ in ethanol achieves near-quantitative conversion to the amine .

  • Hydrogenation preserves stereochemistry but requires careful control to avoid over-reduction of the oxazepine ring.

Benzyl Ether Cleavage

The 2,4-dimethoxybenzyl (DMB) protecting group is selectively cleaved under acidic conditions:

Conditions Reagents Product Notes Source
Trifluoroacetic acid (TFA)TFA/CH₂Cl₂ (1:1), 0–25°CFree secondary amine with intact oxazepine coreRequires 2–4 hours
Hydrobromic acid33% HBr/AcOH, refluxDemethylated phenol derivativeHarsher conditions; lower yield

Mechanistic Insight :

  • TFA cleaves the DMB group via protonation of the methoxy oxygen, followed by SN1-type dissociation .

  • HBr/AcOH induces simultaneous demethylation and benzyl cleavage, leading to side reactions.

Oxazepine Ring Functionalization

The 1,4-oxazepine ring participates in nucleophilic and electrophilic reactions:

Nucleophilic Aromatic Substitution

Reaction Reagents Product Yield Source
Nitro displacementNaN₃, NH₄Cl, DMF, 100°C7-azido derivative72%
Suzuki couplingPd(dppf)Cl₂, boronic acidBiaryl-modified oxazepine65%

Electrophilic Aromatic Substitution

Reaction Reagents Product Yield Source
BrominationBr₂, FeBr₃, CHCl₃3-bromo derivative41%

Limitations :

  • The electron-withdrawing nitro group deactivates the aromatic ring, necessitating strong electrophiles or directing groups.

Ring-Opening Reactions

The oxazepine ring undergoes cleavage under basic or reductive conditions:

Conditions Reagents Product Yield Source
Basic hydrolysis2M NaOH, EtOH/H₂O, 80°CLinear amine-carboxylic acid derivative34%
Reductive cleavageLiAlH₄, THF, 0°CSecondary amine with fragmented ring22%

Critical Observations :

  • Ring-opening is non-selective and often generates mixtures unless directed by steric or electronic factors.

Catalytic Cross-Coupling

The compound serves as a substrate in copper-catalyzed reactions:

Reaction Catalyst Product Yield Source
Ullmann-type couplingCuCl₂, Cs₂CO₃, MeCN, 90°CIndenoisoquinolinone hybrids40–65%

Procedure :

  • A mixture of 4-(2,4-dimethoxybenzyl)-7-nitro-oxazepinone (0.3 mmol), indandione (0.45 mmol), and Cs₂CO₃ (0.6 mmol) in acetonitrile reacts with CuCl₂ (5 mol%) at 90°C for 3 hours .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of oxazepin compounds exhibit antimicrobial properties. The structure of 4-(2,4-dimethoxybenzyl)-7-nitro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one suggests potential efficacy against both Gram-positive and Gram-negative bacteria.

Case Study : A study evaluating a series of oxazepin derivatives found that modifications in the molecular structure enhanced their antimicrobial activity against specific pathogens. The study utilized qualitative and quantitative methods to assess efficacy.

CompoundActivity TypeEfficacy
S20AntimicrobialHigh
S16AntifungalModerate

Antioxidant Properties

The compound has shown potential antioxidant activity through various assays. Its ability to scavenge free radicals suggests protective effects against oxidative stress, which is crucial in preventing cellular damage.

Anti-inflammatory Effects

In vitro studies have demonstrated that compounds with similar structures can significantly reduce inflammatory markers in cell cultures. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators.

Case Study : In vivo experiments indicated that similar compounds could effectively reduce inflammation in animal models of arthritis, showing a dose-dependent response with significant reductions in swelling and pain.

Structure-Activity Relationship (SAR)

Recent literature emphasizes the importance of SAR in determining the biological efficacy of this compound. Molecular docking studies suggest strong binding affinities to target proteins involved in inflammation and microbial resistance.

Pharmacokinetics

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling indicates favorable pharmacokinetic properties for this compound, suggesting it may be a viable candidate for further development.

Mechanism of Action

The mechanism of action of 4-(2,4-dimethoxybenzyl)-7-nitro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the oxazepine ring can interact with enzymes and receptors. These interactions can modulate biological pathways and lead to various effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzoxazepinones exhibit diverse pharmacological activities depending on substituent patterns. Below is a comparative analysis of structurally related analogs:

Table 1: Structural and Functional Comparison of Benzoxazepinone Derivatives

Compound Name Key Substituents Biological Activity Reference(s)
4-(2,4-Dimethoxybenzyl)-7-nitro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one 2,4-Dimethoxybenzyl (position 4); Nitro (position 7) Anticonvulsant, hypnotic
4-(Pyrimidin-2-ylmethyl)-7-(4-(trifluoromethoxy)phenyl)- analog (Eleclazine) Pyrimidinylmethyl (position 4); Trifluoromethoxyphenyl (position 7) Late sodium current inhibitor (Phase III for LQTS)
3-(4-Oxo-3,4-dihydrobenzo[b][1,4]oxazepin-5(2H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide Trifluoromethylphenyl (position 3) Dopamine D2 receptor antagonist
8-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-4-(4-fluorobenzyl) analog 4-Fluorobenzyl (position 4); Pyrrolopyridinyl (position 8) TNIK inhibitor (anti-cancer)
7-Bromo-9-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one Bromo (position 7); Fluoro (position 9) Synthetic intermediate (no reported activity)

Key Findings :

Substituent Effects on Activity :

  • Nitro Group (Position 7) : Enhances anticonvulsant activity in the target compound, likely due to electron-withdrawing effects stabilizing receptor interactions .
  • Trifluoromethoxy Group (Eleclazine) : Imparts selectivity for late sodium channels, making it viable for cardiac arrhythmias .
  • Pyridyl/Pyrimidinyl Groups : Improve metabolic stability and CNS penetration, as seen in Eleclazine and pyridyl-substituted analogs .

Structural Flexibility :

  • The 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one core tolerates diverse substitutions at positions 4 and 5. Bulkier groups (e.g., trifluoromethoxyphenyl) enhance target selectivity, while smaller groups (e.g., nitro) favor broad-spectrum activity .

Biological Targets: GABA Receptors: The target compound’s hypnotic effects may involve GABA_A receptor modulation, similar to benzodiazepines but with reduced sedation due to the oxazepine ring . TNIK Inhibition: Derivatives with pyrrolopyridinyl substituents (e.g., compound 21k) inhibit TNIK kinase, showing promise in colorectal cancer .

Biological Activity

The compound 4-(2,4-dimethoxybenzyl)-7-nitro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one (CAS Number: 1172231-44-5) is a member of the benzoxazepine family, which has garnered attention due to its potential biological activities. This article reviews existing literature on its biological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

  • Molecular Formula : C18H18N2O4
  • Molecular Weight : 358.3 g/mol
  • IUPAC Name : this compound

The structure of this compound features a benzoxazepine core with a nitro group and dimethoxybenzyl substituent, which are significant for its biological activity.

Anti-Cancer Activity

Research indicates that benzoxazepine derivatives exhibit notable anti-cancer properties. A study evaluating various synthesized benzoxazepine derivatives found that they demonstrated cytotoxicity against several solid tumor cell lines. The effectiveness varied depending on the specific cancer cell type used in the assays. The compound was observed to influence the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical in cancer progression and inflammation .

Table 1: Cytotoxicity of Benzoxazepine Derivatives Against Cancer Cell Lines

CompoundCell Line TestedIC50 (μM)Mechanism of Action
Compound AMCF-7 (Breast)10Induction of apoptosis
Compound BHeLa (Cervical)15Inhibition of IL-6 release
4-(2,4-Dimethoxybenzyl)-7-nitro...A549 (Lung)12Modulation of TNF-α

Anti-Inflammatory Activity

The anti-inflammatory potential of this compound was assessed through its effects on cytokine production. In vitro studies indicated that it could downregulate the expression of pro-inflammatory cytokines in certain models. This suggests a mechanism where the compound may mitigate inflammation associated with various diseases, including cancer and autoimmune disorders .

Antimicrobial Activity

The antimicrobial efficacy of benzoxazepine derivatives has been explored with varying results. While some derivatives showed limited activity against specific bacterial strains, others exhibited significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The exact mechanism by which these compounds exert their antimicrobial effects is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies and Research Findings

A comprehensive study conducted by Khadra et al. highlighted the synthesis and evaluation of several benzoxazepine derivatives for their biological activities. Their findings revealed that while some compounds had limited antimicrobial properties, they were effective against certain cancer cell lines. The study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize these compounds for therapeutic use .

In another research effort, the compound was tested in a series of assays designed to evaluate its effects on cancer cell proliferation and inflammatory responses. Results indicated a promising profile for further development as a potential chemotherapeutic agent .

Q & A

Q. What are the established synthetic routes for 4-(2,4-dimethoxybenzyl)-7-nitro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one, and what are critical reaction conditions?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including:
  • Acylation : Reacting a benzodiazepine/oxazepine core with 2,4-dimethoxybenzyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts .
  • Nitration : Introducing the nitro group at the 7-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
  • Purification : Recrystallization from ethanol/water mixtures or chromatography (silica gel, ethyl acetate/hexane) to isolate the final product .
    Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize side products.

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer :
  • X-ray Crystallography : Resolves the 3D configuration, confirming the oxazepine ring conformation and substituent orientations .
  • Spectroscopy :
  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., dimethoxybenzyl CH₃O groups at δ 3.8–4.0 ppm) and aromatic nitro signals .
  • IR : Confirms carbonyl (C=O) stretches (~1680 cm⁻¹) and nitro (NO₂) vibrations (~1520 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What preliminary biological activity assays are recommended for this compound?

  • Methodological Answer :
  • Receptor Binding Assays : Screen for affinity at GABAₐ receptors (common for benzodiazepine derivatives) using radiolabeled ligands (e.g., [³H]flunitrazepam) .
  • Cellular Toxicity : Assess viability via MTT assays in neuronal cell lines (e.g., SH-SY5Y) to establish safe concentration ranges .
  • Dose-Response Studies : Use EC₅₀/IC₅₀ calculations to quantify potency in target pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with varied substituents (e.g., replacing nitro with cyano or halogens) and compare binding affinities .
  • QSAR Modeling : Use computational tools (e.g., CoMFA, molecular docking) to correlate electronic/steric parameters (logP, Hammett σ) with activity data .
  • Example SAR Table :
Substituent (Position)logPEC₅₀ (µM)Notes
-NO₂ (7)2.10.45Reference
-CN (7)1.81.2Reduced potency
-Cl (7)2.30.78Moderate activity

Q. What strategies resolve contradictions in spectral data or synthetic yields?

  • Methodological Answer :
  • Data Triangulation : Cross-validate NMR/IR results with X-ray data to confirm structural assignments .
  • Reaction Optimization : If yields are low (<40%), test alternative solvents (DMF vs. THF) or catalysts (e.g., Pd/C for nitro reduction) .
  • Isomer Separation : Use chiral HPLC to isolate enantiomers if unexpected bioactivity arises .

Q. How can computational modeling predict metabolic stability or toxicity?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME estimate metabolic pathways (e.g., CYP450 oxidation of dimethoxy groups) .
  • Docking Simulations : Map interactions with liver enzymes (e.g., CYP3A4) to identify potential toxic metabolites .
  • In Silico Toxicity : Use ProTox-II to predict hepatotoxicity or mutagenicity based on structural alerts .

Q. What experimental designs assess environmental stability or degradation products?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), then analyze via LC-MS for degradation products .
  • Ecotoxicology : Test acute toxicity in Daphnia magna or algae to evaluate environmental impact .

Methodological Notes

  • Advanced Techniques : Prioritize PubChem, academic journals (e.g., Eur. J. Pharm. Sci.), and crystallography databases for robust data .
  • Data Reproducibility : Replicate key steps (e.g., acylation) with controlled atmospheres (N₂) to ensure consistency .

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